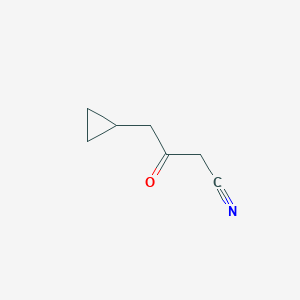![molecular formula C6H4BrN3 B1526888 8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1126824-74-5](/img/structure/B1526888.png)
8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン
説明
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環化合物の合成
8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン: は、医薬品化学において重要なヘテロ環化合物の合成における貴重な中間体です。 ヘテロ環内に窒素原子が存在することで、これらの化合物は生物活性において特に興味深いものとなっています 。この化合物は、新規医薬品や治療法の開発において基礎となる多様な構造を作成するために使用できます。
触媒フリー合成法
最近の進歩により、トリアゾロピリジンの触媒フリー合成が可能になり、これは環境に優しく、費用対効果の高い方法です。 8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジンをマイクロ波照射による触媒フリー合成に使用すると、幅広い基質範囲と優れた官能基許容性を示すため、有機合成において汎用性の高い試薬となっています .
生物活性
トリアゾロピリジンコア構造は、幅広い生物活性を示すことが知られています。8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン誘導体は、RORγt逆アゴニスト、PHD-1、JAK1、およびJAK2阻害剤としての可能性について研究されており、これらはさまざまな疾患の治療のための創薬における重要なターゲットです .
心血管および糖尿病治療
8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジンから誘導された化合物は、心血管疾患と2型糖尿病の治療に使用されてきました。 これらの疾患に関連する生体経路を調節する能力は、新しい治療薬の探索において重要なものです .
材料科学への応用
医薬品用途に加えて、8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジンは材料科学でも使用されています。 その誘導体は、さまざまな産業用途で役立つ可能性のあるユニークな特性を持つ新しい材料を開発するために使用できます .
抗菌および抗真菌特性
8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジンから誘導されたものを含むトリアゾロピリジンの構造モチーフは、有望な抗菌および抗真菌特性を示しています。 これは、耐性菌株と真菌を克服するための新しい抗菌剤を開発するための候補となります .
作用機序
Target of Action
Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines and inhibit certain enzymes .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact various cellular pathways .
Result of Action
Similar compounds have been reported to exhibit anti-tumor activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine with these enzymes often results in the modulation of their activity, either through inhibition or activation, thereby influencing downstream signaling events .
Cellular Effects
The effects of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity by inhibiting cell proliferation and inducing apoptosis . Additionally, 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and responses .
Molecular Mechanism
At the molecular level, 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, it has been identified as a potential inhibitor of c-Met kinase, a protein involved in cell growth and differentiation . The binding of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine to c-Met kinase results in the inhibition of its activity, leading to downstream effects on cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine remains stable under specific storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-tumor activity and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that result in the formation of metabolites, which may have distinct biological activities . The interaction of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . The distribution of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine is a key determinant of its activity and function. This compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine within these compartments can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXAZVRSJKLGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712433 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126824-74-5 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)





